TAS-115 TAS-115 TAS-115, also known as Pamufetinib, is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.
Brand Name: Vulcanchem
CAS No.: 1190836-34-0
VCID: VC0544581
InChI: InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
SMILES: CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Molecular Formula: C27H23FN4O4S
Molecular Weight: 518.6 g/mol

TAS-115

CAS No.: 1190836-34-0

Cat. No.: VC0544581

Molecular Formula: C27H23FN4O4S

Molecular Weight: 518.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TAS-115 - 1190836-34-0

Specification

CAS No. 1190836-34-0
Molecular Formula C27H23FN4O4S
Molecular Weight 518.6 g/mol
IUPAC Name 4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Standard InChI InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Standard InChI Key ORRNXRYWGDUDOG-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Canonical SMILES CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Appearance Solid powder

Introduction

Mechanism of Action

TAS-115’s therapeutic effects derive from its ability to inhibit key kinases involved in pathological signaling pathways.

Targeted Kinases and Selectivity

TAS-115 demonstrates potent inhibition of:

  • VEGFR2: Critical for tumor angiogenesis (IC₅₀ = 0.030 μmol/L)

  • MET: Implicated in metastasis and drug resistance (IC₅₀ = 0.032 μmol/L)

  • PDGFRα/β: Linked to tumor growth and fibrosis

  • AXL: Associated with metastatic progression in osteosarcoma .

KinaseIC₅₀ (μmol/L)Role in Pathology
VEGFR20.030Tumor angiogenesis
MET0.032Metastasis, drug resistance
PDGFRαNot reportedTumor growth, fibrosis
AXLNot reportedMetastatic progression

Compared to sunitinib and crizotinib, TAS-115 exhibits higher selectivity, minimizing off-target effects on non-malignant cells .

Cellular and Molecular Effects

In osteosarcoma models (e.g., LM8 cells), TAS-115 induces G0/G1 cell cycle arrest without triggering apoptosis, reducing tumor growth and metastasis . In fibrotic lung tissue, it suppresses TGF-β signaling and fibroblast activation .

Preclinical Efficacy

Osteosarcoma Models

In mouse LM8 osteosarcoma models:

  • Subcutaneous tumors: Reduced volume by 40–60% at 100–200 mg/kg/day .

  • Lung metastasis: Inhibited metastatic lesions by blocking PDGFRα, AXL, and FLT-3 phosphorylation .

  • Normal cell toxicity: Minimal impact on MC3T3-E1 osteoblasts and NHDF fibroblasts, indicating tumor-specific activity .

Fibrosis Models

In idiopathic pulmonary fibrosis (IPF) models:

  • Antifibrotic effects: Reduced collagen deposition and TGF-β-mediated fibroblast proliferation .

  • Angiogenesis inhibition: Suppressed VEGFR2 signaling in lung tissue, limiting fibrotic progression .

Prostate Cancer Models

In MET-amplified tumors:

  • Tumor shrinkage: Prolonged survival in xenograft models with daily dosing .

Clinical Trials

TAS-115 has advanced to phase II trials across multiple indications.

Idiopathic Pulmonary Fibrosis (IPF)

Phase II Study (JapicCTI-183898):

  • Cohorts: Treatment-naïve (Cohort U, n=10), pirfenidone (Cohort P, n=20), nintedanib (Cohort N, n=20).

  • Regimen: 200 mg/day, 5 days on/2 days off.

  • Primary Endpoint: Change in %FVC decline slope at Week 13.

  • Results:

    • Reduced %FVC decline slope by 0.0750%/day (95% CI: 0.0341–0.1158) at Week 13 .

    • Efficacy sustained at Week 26.

  • Safety:

    • Grade ≥3 ADRs: Hypophosphatemia (20.8% in Cohort A), anemia (23.1% in Cohort B) .

    • Management: Dose reduction/interruption resolved most events .

CohortTreatment History%FVC Decline Slope Reduction
UTreatment-naïveNot reported
PPirfenidone0.0750%/day
NNintedanib0.0750%/day

Osteosarcoma

Phase I Expansion Cohort:

  • Patients: 20 with unresectable/recurrent osteosarcoma.

  • Dose: 200–400 mg/day.

  • Efficacy:

    • Disease control: 3 patients achieved >1 year of stability.

    • Progression-free survival (PFS): Median 3 months; 31% at 12 months .

  • Safety:

    • Common ADRs: Neutropenia (75%), AST elevation (50%), thrombocytopenia (50%).

    • Grade ≥3 ADRs: Manageable with dose adjustments .

Castration-Resistant Prostate Cancer (CRPC)

Phase II Study:

  • Cohorts:

    • A: Bone metastases + abiraterone/prednisone (200–400 mg/day).

    • B: Symptomatic bone metastases (400–600 mg/day, 5-day on/2-day off).

  • Endpoints: Bone Scan Index (BSI) response at Week 12.

  • Results:

    • Cohort A: 33.3% BSI response at 300 mg; 16.7% at 400 mg.

    • Cohort B: 25% BSI response at 600 mg .

  • Pain relief: 57.7% in Cohort B showed ≥30% reduction in BPI-SF scores .

IndicationCommon Grade ≥3 ADRsManagement
IPFHypophosphatemia, anemiaDose reduction, supplements
OsteosarcomaNeutropenia, thrombocytopenia, AST ↑Dose interruption
CRPCHypophosphatemia, anemiaSymptomatic treatment

Dose Adjustments

TAS-115’s 5-day on/2-day off schedule allows recovery from myelosuppression, minimizing cumulative toxicity .

Comparative Efficacy and Advantages

TAS-115 distinguishes itself from existing therapies through:

  • Dual VEGFR/MET inhibition: Overcomes resistance to single-target therapies .

  • Reduced off-target effects: Lower toxicity vs. sunitinib in preclinical models .

  • Fibrosis modulation: Addresses both angiogenesis and fibroblast activation in IPF .

Future Directions

  • Combination therapies: Synergies with immunotherapy or chemotherapy in osteosarcoma.

  • Biomarker-driven trials: MET amplification status in CRPC for patient stratification.

  • Pediatric applications: Evaluation in adolescent osteosarcoma due to tumor specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator